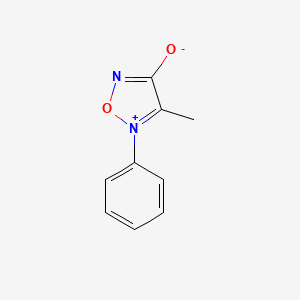
Sydnone, 4-methyl-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sydnone, 4-methyl-3-phenyl- is a mesoionic heterocyclic compound characterized by a 1,2,3-oxadiazole core with a keto group at the 5-position. Sydnones are known for their unique electronic structure, which includes delocalized positive and negative charges across the ring. This compound is part of a broader class of sydnones, which were first synthesized in 1935 by Earl and Mackney
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sydnone, 4-methyl-3-phenyl- typically involves the cyclodehydration of N-nitroso-N-phenylglycine with acetic anhydride . This method can be generalized to the nitrosamines of N-substituted amino acids. A more recent approach involves mechanochemistry, which uses ball-milling techniques to synthesize sydnones efficiently and with reduced solvent use .
Industrial Production Methods: Industrial production of sydnone derivatives often employs similar synthetic routes but on a larger scale. The use of mechanochemistry in industrial settings is gaining traction due to its efficiency and environmental benefits .
化学反応の分析
Types of Reactions: Sydnone, 4-methyl-3-phenyl- undergoes various chemical reactions, including:
1,3-Dipolar Cycloaddition: This reaction is commonly used to form pyrazoles and other heterocycles.
Electrophilic Substitution: The hydrogen atom at the C4 position is reactive towards electrophilic reagents.
Common Reagents and Conditions:
1,3-Dipolar Cycloaddition: Typically involves dipolarophiles such as alkenes or alkynes under mild conditions.
Electrophilic Substitution: Uses reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products:
Pyrazoles: Formed through 1,3-dipolar cycloaddition.
Substituted Sydnones: Resulting from electrophilic substitution reactions.
科学的研究の応用
Sydnone, 4-methyl-3-phenyl- has a wide range of applications in scientific research:
Medicinal Chemistry: Used in the development of new prodrugs and active pharmaceutical ingredients.
Biological Studies: Exhibits antibacterial, antifungal, anticancer, and antiviral activities.
Materials Science:
作用機序
The mechanism of action of sydnone, 4-methyl-3-phenyl- involves its ability to participate in 1,3-dipolar cycloaddition reactions, which are crucial for its biological activity. The compound’s mesoionic nature allows it to interact with various biomolecules, leading to therapeutic effects such as anticancer and antimicrobial activities .
類似化合物との比較
Münchnone: Another mesoionic compound with a similar 1,2,3-oxadiazole core.
Montréalone: Shares the mesoionic structure but differs in its substituents.
Sydnone Imines: Derivatives where the keto group is replaced with an imino group.
Uniqueness: Sydnone, 4-methyl-3-phenyl- is unique due to its specific substituents, which confer distinct electronic and steric properties. These properties make it particularly useful in medicinal chemistry and materials science .
特性
CAS番号 |
3483-16-7 |
|---|---|
分子式 |
C9H8N2O2 |
分子量 |
176.17 g/mol |
IUPAC名 |
4-methyl-5-phenyl-1,2,5-oxadiazol-5-ium-3-olate |
InChI |
InChI=1S/C9H8N2O2/c1-7-9(12)10-13-11(7)8-5-3-2-4-6-8/h2-6H,1H3 |
InChIキー |
GRNLCHMFCSMWBO-UHFFFAOYSA-N |
正規SMILES |
CC1=[N+](ON=C1[O-])C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


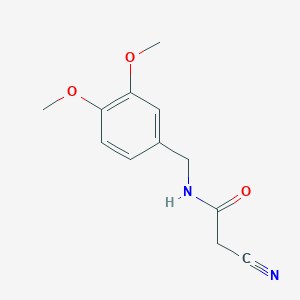
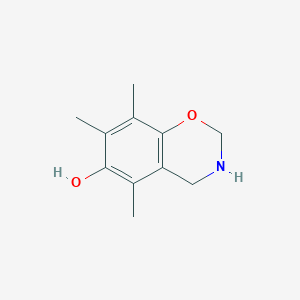
![1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene](/img/structure/B14170929.png)
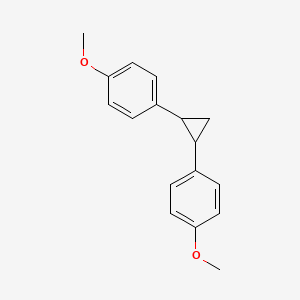
![7-(Heptafluoropropyl)-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14170945.png)
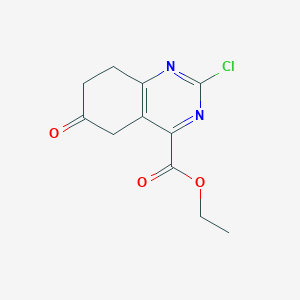

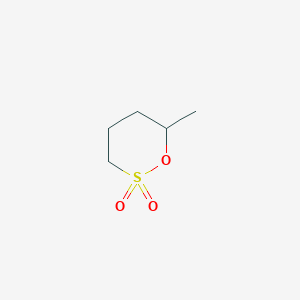
![N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14170977.png)
![5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14170988.png)
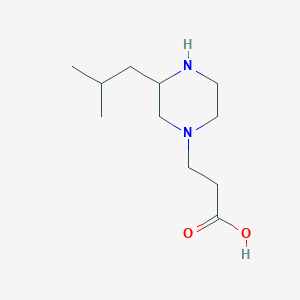
![3-[3-Fluoro-4-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B14170995.png)
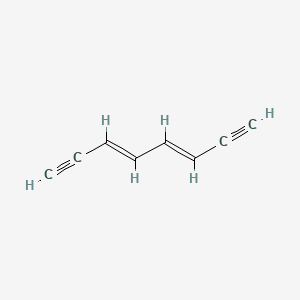
![(7-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone](/img/structure/B14171004.png)
